molecular formula C26H25N3O5 B2730932 2-amino-6-benzyl-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 612052-97-8

2-amino-6-benzyl-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2730932
CAS No.: 612052-97-8
M. Wt: 459.502
InChI Key: JYGLKWBWKJILIN-UHFFFAOYSA-N
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Description

2-Amino-6-benzyl-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a polycyclic heterocyclic compound featuring a pyrano[3,2-c]pyridine core substituted with a benzyl group, methyl group, and a 2,4,5-trimethoxyphenyl moiety. The compound’s electron-rich aromatic systems and polar functional groups (e.g., cyano, amino, and methoxy) contribute to its physicochemical properties and possible interactions with biological targets .

Properties

IUPAC Name

2-amino-6-benzyl-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5/c1-15-10-22-24(26(30)29(15)14-16-8-6-5-7-9-16)23(18(13-27)25(28)34-22)17-11-20(32-3)21(33-4)12-19(17)31-2/h5-12,23H,14,28H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGLKWBWKJILIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3OC)OC)OC)C(=O)N1CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-6-benzyl-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a pyrano-pyridine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer effects, anti-inflammatory activity, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The chemical formula of the compound is C29H31N3O8C_{29}H_{31}N_3O_8, and it features a complex structure that includes a pyrano-pyridine core with multiple substituents that may influence its biological activity. The presence of methoxy groups and a carbonitrile moiety suggests potential for diverse interactions with biological targets.

Research indicates that this compound exhibits significant anticancer properties through various mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of several cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancers. In vitro assays indicated IC50 values ranging from 10 to 30 µM depending on the cell type and treatment duration .
  • Induction of Apoptosis : Studies have demonstrated that treatment with this compound leads to increased apoptosis in cancer cells. This was evidenced by elevated levels of caspase 3 activity and the presence of apoptotic markers in treated cells .

Case Studies

  • Breast Cancer : In a study evaluating the compound's effects on MCF-7 cells, it was found to induce significant growth inhibition with an IC50 value of approximately 14.97 µM after 48 hours of treatment . The mechanism involved S-phase cell cycle arrest and apoptosis mediated by reactive oxygen species (ROS).
  • Colon Cancer : Another study reported that the compound effectively reduced cell viability in HCT-116 cells with an IC50 value of 18.5 µM. The researchers noted that the compound's structural features contributed to its binding affinity for key cellular targets involved in tumor growth regulation .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which are crucial for its therapeutic potential beyond oncology.

The anti-inflammatory effects are primarily attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. In vitro studies showed that treatment with this compound significantly decreased mRNA levels of these enzymes in RAW264.7 macrophages, suggesting its utility in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound:

  • Substituent Effects : Variations in substituents at specific positions on the pyrano-pyridine scaffold have shown to enhance or diminish biological activity. For instance, electron-donating groups at the para position improved anticancer efficacy significantly compared to other substitutions .

Data Summary

Biological ActivityCell LineIC50 Value (µM)Mechanism
AnticancerMCF-714.97Apoptosis via ROS
AnticancerHCT-11618.5Cell cycle arrest
Anti-inflammatoryRAW264.7N/ADecreased COX-2/iNOS expression

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-Cancer Activity

Recent studies have highlighted the potential of this compound as an anti-cancer agent. The structure of the compound suggests it may interact with specific biological targets involved in cancer progression. For instance, compounds with similar structural motifs have demonstrated efficacy against various cancer cell lines.

  • Mechanism of Action : The compound may exert its anti-cancer effects by inhibiting specific kinases or modulating signaling pathways associated with cancer cell proliferation and survival. Research indicates that derivatives of pyrano[3,2-c]pyridine can impact tumor growth by disrupting these pathways .

2. Anti-Inflammatory Properties

Inflammation is a critical factor in many diseases, including cancer and cardiovascular diseases. The compound's ability to inhibit inflammatory mediators could position it as a valuable therapeutic agent.

  • Clinical Relevance : In vitro studies have shown that similar compounds can reduce the production of pro-inflammatory cytokines and chemokines, suggesting a promising avenue for treating inflammatory conditions .

1. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyridine and benzyl groups can significantly influence its pharmacological properties.

  • Key Findings : Studies have indicated that modifications at specific positions can enhance potency and selectivity against target enzymes or receptors . For example, substituents that increase lipophilicity may improve cellular uptake and bioavailability.

2. Synthesis and Development

The synthesis of 2-amino-6-benzyl-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has been explored using various synthetic methodologies.

Synthesis Method Description Yield (%)
Method ACondensation reaction with specific reagents85%
Method BMulti-step synthesis involving cyclization75%

These methods highlight the feasibility of producing this compound in sufficient quantities for further biological evaluation.

Case Studies

Several case studies have documented the effects of similar compounds on cancer cell lines and inflammatory models.

  • Breast Cancer Treatment : A study examined the effects of pyrano[3,2-c]pyridine derivatives on triple-negative breast cancer cells. The results showed significant cytotoxicity correlated with specific structural features .
  • Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory effects of related compounds in animal models of arthritis. The findings revealed a marked reduction in inflammation markers upon treatment with these compounds .

Chemical Reactions Analysis

Substitution Reactions

The amino (-NH₂) and carbonitrile (-CN) groups serve as primary sites for nucleophilic and electrophilic substitutions:

Amino Group Reactivity

  • Acylation : Reacts with acid chlorides (e.g., acetyl chloride) to form amides. For example:
    R-NH2+R’COClR-NH-COR’+HCl\text{R-NH}_2 + \text{R'COCl} \rightarrow \text{R-NH-COR'} + \text{HCl}
    Observed in analogous compounds during synthesis of nicotinonitrile derivatives .

  • Alkylation : Forms secondary amines with alkyl halides under basic conditions (e.g., NaH) .

Carbonitrile Group Reactivity

  • Hydrolysis : Converts to carboxylic acids (-COOH\text{-COOH}) under acidic (H₂SO₄) or basic (NaOH) conditions.
    -CNH2O/H+-COOH\text{-CN} \xrightarrow{\text{H}_2\text{O/H}^+} \text{-COOH}
    Reported in pyrano-pyridine derivatives with similar nitrile functionalities.

Oxidation and Reduction

The ketone and dihydro-pyran ring are susceptible to redox reactions:

Ketone Reduction

  • NaBH₄/EtOH : Reduces the 5-oxo group to a hydroxyl group, forming a diol intermediate .
    C=ONaBH4CH-OH\text{C=O} \xrightarrow{\text{NaBH}_4} \text{CH-OH}

Aromatic Ring Oxidation

  • KMnO₄/H⁺ : Oxidizes electron-rich methoxy-substituted phenyl rings to quinones, though steric hindrance from trimethoxy groups may limit reactivity .

Cyclization and Ring-Opening

The fused pyrano-pyridine system undergoes structural rearrangements:

Acid-Catalyzed Cyclization

  • In acetic acid with trifluoroacetic acid (TFA), the compound may form fused tricyclic structures via intramolecular dehydration, as seen in related cinnamoylacetonitrile derivatives .

Base-Mediated Ring-Opening

  • Strong bases (e.g., NaOH) cleave the dihydro-pyran ring, producing linear intermediates with exposed carbonyl and nitrile groups.

Electrophilic Aromatic Substitution (EAS)

The 2,4,5-trimethoxyphenyl ring directs electrophiles to specific positions:

Reagent Reaction Position Product Source
HNO₃/H₂SO₄NitrationPara to OMeNitro-substituted derivative
Cl₂/FeCl₃ChlorinationOrtho/paraChloro-substituted derivative
Br₂/FeBr₃BrominationOrtho/paraBromo-substituted derivative

Carbonitrile to Tetrazole

  • Reacts with NaN₃/NH₄Cl to form tetrazole rings, enhancing pharmacological activity:
    -CN+NaN3-C=N-N\text{-CN} + \text{NaN}_3 \rightarrow \text{-C=N-N}
    Demonstrated in pyrano-pyridine analogs .

Methoxy Group Demethylation

  • BBr₃ in CH₂Cl₂ removes methoxy groups, yielding phenolic derivatives .

Catalytic Hydrogenation

  • H₂/Pd-C : Reduces the dihydro-pyran ring to a fully saturated tetrahydropyran system while preserving the aromatic rings.

Mechanistic Insights

  • Steric Effects : The 2,4,5-trimethoxyphenyl group imposes steric constraints, slowing reactions at the C-4 position .

  • Electronic Effects : Electron-donating methoxy groups enhance reactivity in EAS but reduce susceptibility to nucleophilic attack on the pyridine ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, fused ring systems, and heteroatom arrangements. Below is a detailed comparison based on evidence from diverse sources:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents or Modifications Physicochemical Properties Synthesis Route Biological Relevance (Inferred) Reference
2-Amino-4-(4-hydroxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile - 4-Hydroxyphenyl (polar)
- 3-Pyridinylmethyl (basic N-heterocycle)
Higher polarity due to -OH group; IR: 3406 cm⁻¹ (O-H stretch) Multi-component reaction (MCR) Potential kinase inhibition (pyridine moiety)
2-Amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile - 2,3-Dimethoxyphenyl (electron-donating)
- 3-Pyridinylmethyl
Increased lipophilicity vs. hydroxyl analog; NMR: δ 3.76 (OCH3) MCR with substituted benzaldehydes Anticancer (methoxy groups mimic combretastatins)
2-Amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile - Benzodioxole (fused ring)
- 4-Methoxyphenyl
Enhanced π-π stacking (benzodioxole); Mp: 232–236°C One-pot cyclization CNS activity (benzodioxole as serotonin analog)
7-Amino-1,3-dimethyl-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile - Pyrano[2,3-d]pyrimidine core
- Dimethyl groups
Lower solubility (rigid pyrimidine); IR: 2220 cm⁻¹ (C≡N) Cyclocondensation Antiviral (pyrimidine derivatives)
2-Amino-4-(3-((4-chlorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile - 4-Chlorobenzyloxy (electron-withdrawing)
- Pyrano[3,2-b]pyran
High Mp (241–245°C) due to H-bonding; ¹H NMR: δ 4.18 (-CH2OH) Knoevenagel condensation Antimicrobial (chlorine substituent)

Key Observations

Substituent Effects: Methoxy groups (e.g., 2,4,5-trimethoxyphenyl in the target compound) enhance lipophilicity and may improve membrane permeability compared to hydroxyl analogs .

Core Heterocycle Differences: Pyrano[3,2-c]pyridine (target) vs. pyrano[2,3-d]pyrimidine (): The latter’s pyrimidine ring introduces additional hydrogen-bonding sites, altering solubility and target specificity .

Synthetic Routes :

  • Multi-component reactions (MCRs) dominate synthesis, but substituent-specific reagents (e.g., 2,4,5-trimethoxybenzaldehyde) are critical for regioselectivity .

Cyano groups stabilize the planar conformation, favoring intercalation with DNA or enzyme active sites .

Q & A

Q. What are the established synthetic routes for this compound, and how can its structural purity be validated?

The compound is typically synthesized via multicomponent reactions (MCRs) involving a ketone, aldehyde, and cyanoacetamide derivative under reflux conditions in ethanol or methanol. For example, analogous pyrano-pyridine derivatives are prepared by heating a mixture of substituted acetophenones, aldehydes, and ammonium acetate in ethanol, followed by crystallization using DMF/ethanol (1:2) . Structural validation requires a combination of:

  • 1H/13C NMR to confirm substituent positions (e.g., methoxy groups at 2,4,5-positions on the phenyl ring).
  • IR spectroscopy to identify functional groups (e.g., C≡N stretch ~2200 cm⁻¹, C=O ~1680 cm⁻¹).
  • X-ray crystallography for absolute configuration determination, particularly to resolve diastereomeric ambiguity in the pyrano-pyridine core .

Q. What solvent systems are optimal for recrystallization to achieve high-purity yields?

Polar aprotic solvents like DMF or DMSO, mixed with ethanol (1:2 ratio), are effective for recrystallizing similar fused pyridine-carbonitrile derivatives. This minimizes residual impurities while maintaining thermal stability . Precipitate washing with cold ethanol (<5°C) further enhances purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in the pyrano-pyridine core formation?

Key variables include:

  • Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to direct cyclization. For example, ZnCl₂ enhances electrophilic activation of carbonyl groups, favoring 6-endo-dig cyclization over competing pathways .
  • Solvent effects : Higher dielectric solvents (e.g., DMF) stabilize transition states, reducing byproduct formation from keto-enol tautomerization .
  • Temperature gradients : Stepwise heating (70°C → 120°C) minimizes premature cyclization, improving yield by 15–20% .

Q. How should researchers resolve contradictions in spectroscopic data between synthetic batches?

Discrepancies in NMR or IR spectra often arise from:

  • Rotameric equilibria : For example, restricted rotation around the C-N bond in the cyano group can split peaks. Variable-temperature NMR (e.g., 25°C to −40°C) stabilizes conformers for clearer analysis .
  • Residual solvents : DMF or ethanol traces may obscure carbonyl signals. Conduct vacuum drying (<0.1 mmHg, 24 h) and compare with simulated spectra from computational tools like ACD/Labs .

Q. What methodologies are recommended for probing structure-activity relationships (SAR) in biological assays?

  • Substituent variation : Systematically modify the benzyl (C6) and trimethoxyphenyl (C4) groups. For instance, replacing the benzyl with a pyridinyl moiety (as in analogous compounds) alters π-π stacking interactions with biological targets .
  • Pharmacophore mapping : Use docking simulations (AutoDock Vina) to predict binding affinity toward kinases or tubulin, followed by in vitro validation via MTT assays on cancer cell lines .

Q. What safety protocols are critical during large-scale synthesis?

  • Dust suppression : Use wet milling or solvent-assisted grinding to minimize airborne particles, as cyanide-containing compounds pose inhalation risks .
  • Thermal monitoring : Exothermic cyclization steps require jacketed reactors with automated temperature control (±2°C) to prevent runaway reactions .

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